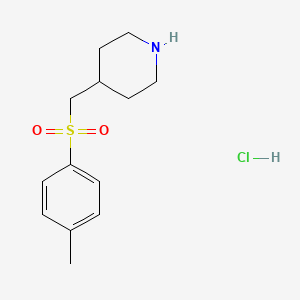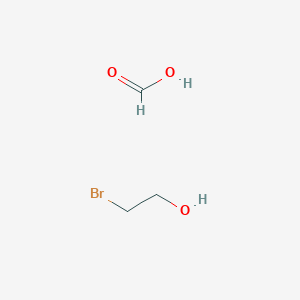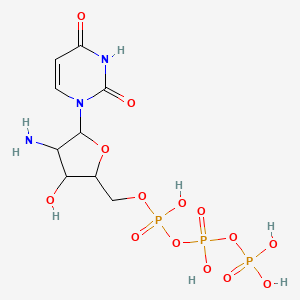
tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate: is an organic compound with the molecular formula C17H35NO3 It is a derivative of hexanoic acid and features a tert-butyl ester group along with an aminoheptyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with hexanoic acid and tert-butyl alcohol.
Esterification: Hexanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl hexanoate.
Ether Formation: The tert-butyl hexanoate is then reacted with 7-aminoheptanol under basic conditions to form the ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale esterification and etherification reactions, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitro compounds.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of various functional groups, depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The amino group allows for conjugation with biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or drug delivery systems.
Industry:
Polymer Chemistry: It can be used as a monomer or a building block in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate depends on its specific application. In bioconjugation, the amino group can form covalent bonds with biomolecules, facilitating targeted delivery or modification. In drug development, the compound may act as a prodrug, releasing the active drug upon metabolic conversion.
Molecular Targets and Pathways:
Bioconjugation: Targets specific biomolecules for covalent attachment.
Drug Development: Targets metabolic pathways for prodrug activation.
Comparison with Similar Compounds
tert-Butyl 6-aminohexanoate: Similar structure but lacks the aminoheptyl ether linkage.
tert-Butyl (7-aminoheptyl)carbamate: Contains a carbamate group instead of an ester linkage.
Uniqueness: tert-Butyl 6-((7-aminoheptyl)oxy)hexanoate is unique due to its combination of a tert-butyl ester group and an aminoheptyl ether linkage, which provides distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C17H35NO3 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
tert-butyl 6-(7-aminoheptoxy)hexanoate |
InChI |
InChI=1S/C17H35NO3/c1-17(2,3)21-16(19)12-8-7-11-15-20-14-10-6-4-5-9-13-18/h4-15,18H2,1-3H3 |
InChI Key |
SECRFHGFVAWEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)




![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)

![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)

![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)

